molecular formula C22H20N6O3S B2912083 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide CAS No. 1257550-93-8

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

Cat. No.: B2912083
CAS No.: 1257550-93-8
M. Wt: 448.5
InChI Key: LRLDINZBMUCULJ-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone core and a propanamide linker connected to a second pyridazine ring via an ether-oxygen bridge. The structure integrates dual heterocyclic systems (pyridazine and thiophene), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases. Its molecular formula is C₂₄H₂₂N₆O₃S, with a molecular weight of 474.54 g/mol (calculated from structural data).

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-15(28-21(29)10-8-18(27-28)19-6-4-14-32-19)22(30)24-12-13-31-20-9-7-17(25-26-20)16-5-2-3-11-23-16/h2-11,14-15H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLDINZBMUCULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a complex organic molecule that belongs to the class of pyridazine derivatives. Its unique structural features suggest potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O3SC_{16}H_{17}N_3O_3S, which includes a pyridazine core, a thiophene ring, and an amide functional group. The presence of these elements contributes to its chemical reactivity and potential biological effects.

Property Value
Molecular Weight345.38 g/mol
LogP0.1582
Polar Surface Area82.069 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs to this pyridazine derivative demonstrate significant antimicrobial properties. For instance, pyridazine derivatives have been reported to inhibit various bacterial strains effectively, suggesting that this compound may possess similar activity due to its structural characteristics .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For example, compounds with a similar thiophene-pyridazine framework have shown promising results against different cancer cell lines, indicating a potential for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group may mimic natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The structural features may facilitate binding to receptors, influencing signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this derivative:

  • Study on COX-II Inhibitors : Research highlighted novel sulfonamides with similar structures showing selective inhibition against COX-II, which is crucial in inflammatory processes. The most potent compounds exhibited IC50 values significantly lower than standard drugs like Celecoxib, indicating the potential for developing anti-inflammatory therapies .
  • Antitumor Activity Assessment : In vitro studies demonstrated that compounds with thiophene and pyridazine moieties exhibited substantial cytotoxic effects on tumor cell lines, suggesting that modifications leading to enhanced lipophilicity could improve cellular uptake and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyridazinone derivatives, emphasizing molecular features, substituents, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Data
Target Compound
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide
C₂₄H₂₂N₆O₃S 474.54 Dual pyridazine cores, thiophene substituent, propanamide linker, ether bridge No experimental data on synthesis yield or bioactivity .
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide C₁₆H₁₃N₇O₂S 367.40 Triazolo-pyridazine fused ring, thiophene substituent, acetamide linker CAS: 2034348-79-1; Smiles provided; no physicochemical or bioactivity data .
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide C₁₉H₁₅ClN₆O₂S 434.88 Chlorophenyl substituent, thiazole ring, acetamide linker Multiple synthetic routes reported; no bioactivity data .
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide C₂₁H₁₈N₄O₂S 390.50 Benzothiazole substituent, pyridazinone core, propanamide linker CAS: 1203303-96-1; Smiles provided; no bioactivity data .
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide C₁₉H₂₂N₈O₃ 422.44 Cyclopropyl and pyrazole substituents, dual pyridazinone cores, ethyl-propanamide linker Structural data only; no synthesis or activity details .

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to analogs like the triazolo-pyridazine derivative or benzothiazole-containing compound . Its dual pyridazine system may enhance target binding but could also increase metabolic instability.

Substituent Effects: Thiophene vs. Pyridazine vs. Triazolo-Pyridazine: The triazolo-pyridazine in introduces an additional nitrogen atom, which could alter electronic properties and hydrogen-bonding capacity.

Linker Diversity : The propanamide linker in the target compound provides greater conformational flexibility than the acetamide linkers in , which might influence binding to elongated enzyme pockets.

Data Gaps: None of the analogs or the target compound have reported biological activity (e.g., IC₅₀, Ki) or ADMET profiles in the provided evidence, limiting direct pharmacological comparisons.

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